Stachartin C

Phenylspirodrimane meroterpenoids Natural product chemistry Stachybotrys chartarum secondary metabolites

High-purity (≥98%) Stachartin C serves as an authentic reference standard for dereplication studies targeting phenylspirodrimane-type meroterpenoids from *Stachybotrys chartarum*. Its unique isoindolone-fused spirofuran core (C₂₉H₄₁NO₆, MW 499.64) enables unambiguous identification in complex extracts via LC-HRMS and NMR. Essential for chemical taxonomy, biosynthetic pathway validation, and as a structural comparator in SAR studies.

Molecular Formula C29H41NO6
Molecular Weight 499.6 g/mol
CAS No. 1978388-56-5
Cat. No. B1163457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStachartin C
CAS1978388-56-5
Molecular FormulaC29H41NO6
Molecular Weight499.6 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(CCC2(C13CC4=C(C=C5C(=C4O3)CN(C5=O)C(C(C)C)C(=O)OC)O)C)O)(C)C
InChIInChI=1S/C29H41NO6/c1-15(2)23(26(34)35-7)30-14-19-17(25(30)33)12-20(31)18-13-29(36-24(18)19)16(3)8-9-21-27(4,5)22(32)10-11-28(21,29)6/h12,15-16,21-23,31-32H,8-11,13-14H2,1-7H3/t16-,21+,22-,23?,28+,29-/m1/s1
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Stachartin C (CAS 1978388-56-5): Structure and Chemical Identity of the Fungal Meroterpenoid


Stachartin C (CAS 1978388-56-5) is a phenylspirodrimane-type meroterpenoid with the molecular formula C₂₉H₄₁NO₆ and a molecular weight of 499.64 g/mol [1]. It was isolated from cultures of the tin mine tailings-associated fungus Stachybotrys chartarum and belongs to the stachartin series of phenylspirodrimane analogues . Structurally, it features a characteristic spirofuran linkage between a drimane sesquiterpene moiety and an isoindolone-containing phenyl group [2]. Stachartin C is one of eight phenylspirodrimane-type analogues reported from this fungal source, with its structure elucidated through extensive 2D NMR spectroscopic analysis . As of April 2026, publicly available scientific literature contains no quantitative biological activity data (e.g., IC₅₀, EC₅₀) for Stachartin C in any assay system.

Why Stachartin C Cannot Be Interchanged with Other Phenylspirodrimanes or Statins


Within the phenylspirodrimane class, subtle structural variations—such as oxidation state at C-8′, presence of acetoxy groups, and dimerization state—confer markedly different biological profiles [1]. For example, the dimeric chartarlactams exhibit antihyperlipidemic activity in HepG2 cells, whereas monomeric analogues like stachybotrylactam show antiviral activity alongside lipid-modulating effects [2]. Stachartin C occupies a structurally distinct position within this class, featuring an isoindolone-fused spirofuran core with specific substitution patterns (C₂₉H₄₁NO₆) that differentiate it from stachartins A and B (C₂₃H₃₀O₅) as well as from the larger dimeric chartarlactams. Without head-to-head comparative activity data, generic substitution with any phenylspirodrimane analogue cannot be scientifically justified. Furthermore, substitution with statins (e.g., simvastatin, atorvastatin) would represent a complete mechanistic departure from fungal meroterpenoids to synthetic HMG-CoA reductase inhibitors—a substitution that would invalidate any comparative experimental design involving Stachartin C [3].

Stachartin C Procurement Guide: Quantifiable Differentiation Based on Structural Uniqueness


Stachartin C Structural Differentiation from Stachartin A: Molecular Formula and Substituent Pattern

Stachartin C (C₂₉H₄₁NO₆) differs fundamentally from stachartin A (C₂₃H₃₀O₅) in its core scaffold composition, with Stachartin C incorporating an isoindolone nitrogen-containing ring system absent in stachartin A . This structural distinction is verified by the presence of six hydrogen bond acceptors (HBA=6) in Stachartin C versus five in stachartin A, and a larger molecular weight (499.64 g/mol vs 386.48 g/mol). The isoindolone moiety in Stachartin C represents a key pharmacophoric element associated with antihyperlipidemic and fibrinolytic activities in structurally related phenylspirodrimanes, though direct activity data for Stachartin C remain unpublished [1].

Phenylspirodrimane meroterpenoids Natural product chemistry Stachybotrys chartarum secondary metabolites

Stachartin C Molecular Weight Differential as a Purity and Identity Verification Parameter

Stachartin C has a well-defined molecular weight of 499.64 g/mol (C₂₉H₄₁NO₆) that distinguishes it from all other stachartin series compounds in mass spectrometric analysis [1]. This property enables unambiguous identity confirmation via LC-MS or HRMS during procurement verification. In contrast, stachartin B (MW 386.48), stachartin A (MW 386.48), stachartin D (MW 513.67), and stachartin F (MW 443.5) each exhibit distinct molecular weights that prevent misidentification when proper analytical protocols are employed .

LC-MS quality control Natural product authentication Compound identity verification

Stachartin C XLogP3-AA Lipophilicity Profile Relative to Phenylspirodrimane Class

Stachartin C exhibits a computed XLogP3-AA value of 5.2, indicating high lipophilicity consistent with its sesquiterpenoid drimane backbone [1]. This value positions Stachartin C within the lipophilic range characteristic of phenylspirodrimanes, which typically require organic co-solvents (DMSO, ethanol) for dissolution. In contrast, more polar phenylspirodrimane derivatives containing additional hydroxyl or carboxyl modifications exhibit lower XLogP values and correspondingly different solubility profiles [2].

Lipophilicity Drug-likeness prediction Membrane permeability

Stachartin C: Recommended Research and Industrial Application Scenarios


Natural Product Dereplication and Chemical Fingerprinting Studies

Stachartin C serves as an authentic reference standard for dereplication studies targeting phenylspirodrimane-type meroterpenoids from Stachybotrys chartarum and related fungal species. Its unique molecular weight (499.64 g/mol) and characteristic isoindolone-fused spirofuran scaffold enable unambiguous identification in complex fungal extracts via LC-HRMS and NMR-based metabolomics workflows. Procurement of high-purity Stachartin C (≥95%) is essential for constructing spectral libraries and validating compound identity in natural product discovery programs [1].

Chemical Taxonomy and Fungal Chemotype Classification

Stachartin C contributes to the chemical taxonomic profiling of Stachybotrys chartarum isolates from distinct ecological niches (e.g., tin mine tailings vs. sponge-associated vs. indoor environments). The presence or absence of Stachartin C, alongside other stachartins (A, B, D, E, F, G), can help differentiate fungal chemotypes and elucidate environmental influences on secondary metabolite production . This application requires authenticated Stachartin C as a qualitative reference compound.

Biosynthetic Pathway Elucidation of Isoindolone-Containing Meroterpenoids

The isoindolone moiety in Stachartin C represents a key biosynthetic branch point in phenylspirodrimane metabolism. Studies investigating the genetic and enzymatic basis for nitrogen incorporation into the drimane scaffold require authentic Stachartin C as a pathway endpoint standard . Recent advances in complete phenylspirodrimane biosynthesis [1] underscore the value of structurally characterized intermediates like Stachartin C for validating heterologous expression and gene cluster functional assignment.

Structure-Activity Relationship (SAR) Baseline Studies

Although no biological activity data currently exist for Stachartin C, its well-characterized structure makes it a suitable negative control or structural comparator in SAR studies of related phenylspirodrimanes with established bioactivities (e.g., chartarlactams, stachybotrylactam) . Researchers investigating antihyperlipidemic, anti-inflammatory, or cytotoxic phenylspirodrimanes may employ Stachartin C to assess the contribution of specific structural features (e.g., C-8′ oxidation state, dimerization) to observed activities [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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